molecular formula C22H20FN5O2 B14097403 3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 4903-03-1

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14097403
CAS No.: 4903-03-1
M. Wt: 405.4 g/mol
InChI Key: RSMNGRUEVMEFOH-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to a purine-pyrimidine fused ring system

Preparation Methods

The synthesis of 3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Methylation and Phenylation: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

    Cyclization: The final step involves cyclization to form the fused purine-pyrimidine ring system.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA replication and repair.

    Pharmacology: It is investigated for its potential as a neuroprotective agent, with studies focusing on its effects on neuronal cell survival and inflammation.

    Biochemistry: The compound is used in studies exploring its interactions with proteins and nucleic acids, providing insights into its binding mechanisms and biological activity.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, in cancer cells, the compound may inhibit enzymes involved in DNA repair, leading to cell death. In neuronal cells, it may modulate signaling pathways involved in inflammation and apoptosis, providing neuroprotective effects.

Comparison with Similar Compounds

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl group and the fused purine-pyrimidine ring system, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

4903-03-1

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3

InChI Key

RSMNGRUEVMEFOH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC=CC=C5

Origin of Product

United States

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